molecular formula C14H8O3 B086799 Dibenz[b,e]oxepin-6,11-dione CAS No. 15128-50-4

Dibenz[b,e]oxepin-6,11-dione

Cat. No. B086799
CAS RN: 15128-50-4
M. Wt: 224.21 g/mol
InChI Key: YOKBSFKAGIUKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenz[b,e]oxepin-6,11-dione, also known as DBOD, is an organic compound that belongs to the family of heterocyclic compounds. It is a yellow crystalline powder that has been widely used in scientific research due to its unique chemical properties. DBOD has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism Of Action

The mechanism of action of Dibenz[b,e]oxepin-6,11-dione is not fully understood. However, it has been suggested that Dibenz[b,e]oxepin-6,11-dione exerts its biological activities through the inhibition of various enzymes such as cyclooxygenase and lipoxygenase. Dibenz[b,e]oxepin-6,11-dione has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-8.

Biochemical And Physiological Effects

Dibenz[b,e]oxepin-6,11-dione has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). Dibenz[b,e]oxepin-6,11-dione has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, Dibenz[b,e]oxepin-6,11-dione has been shown to exhibit anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Advantages And Limitations For Lab Experiments

Dibenz[b,e]oxepin-6,11-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, Dibenz[b,e]oxepin-6,11-dione exhibits a range of biological activities, making it a useful compound for studying various biological processes. However, Dibenz[b,e]oxepin-6,11-dione also has some limitations. It is a toxic compound that requires careful handling. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of Dibenz[b,e]oxepin-6,11-dione. One direction is the synthesis of new Dibenz[b,e]oxepin-6,11-dione derivatives with improved biological activities. Another direction is the investigation of the mechanism of action of Dibenz[b,e]oxepin-6,11-dione. Additionally, the use of Dibenz[b,e]oxepin-6,11-dione in combination with other compounds for the treatment of various diseases could be explored. Finally, the development of new methods for the synthesis of Dibenz[b,e]oxepin-6,11-dione could be investigated to improve the efficiency of the synthesis process.
Conclusion:
In conclusion, Dibenz[b,e]oxepin-6,11-dione is a unique organic compound that has been extensively studied for its biological activities. It exhibits anti-inflammatory, anti-tumor, and anti-viral effects and has been used as a starting material for the synthesis of other biologically active compounds. Dibenz[b,e]oxepin-6,11-dione has several advantages for lab experiments, including its stability and range of biological activities. However, it also has some limitations, including its toxicity and limited solubility in water. There are several future directions for the study of Dibenz[b,e]oxepin-6,11-dione, including the synthesis of new Dibenz[b,e]oxepin-6,11-dione derivatives, investigation of its mechanism of action, and development of new methods for its synthesis.

Synthesis Methods

Dibenz[b,e]oxepin-6,11-dione can be synthesized using various methods, including the oxidation of dibenz[b,e]oxepin-6,11-dione-11-oxide, the reduction of 11-nitro-dibenz[b,e]oxepin-6,11-dione, and the cyclization of 1,3-diketones. Among these methods, the oxidation of dibenz[b,e]oxepin-6,11-dione-11-oxide is the most commonly used method. This method involves the reaction of dibenz[b,e]oxepin-6,11-dione-11-oxide with a strong oxidizing agent such as potassium permanganate or chromium trioxide.

Scientific Research Applications

Dibenz[b,e]oxepin-6,11-dione has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral effects. Dibenz[b,e]oxepin-6,11-dione has also been used as a starting material for the synthesis of other biologically active compounds. For example, Dibenz[b,e]oxepin-6,11-dione derivatives have been synthesized and tested for their anti-cancer and anti-inflammatory activities.

properties

CAS RN

15128-50-4

Product Name

Dibenz[b,e]oxepin-6,11-dione

Molecular Formula

C14H8O3

Molecular Weight

224.21 g/mol

IUPAC Name

benzo[c][1]benzoxepine-6,11-dione

InChI

InChI=1S/C14H8O3/c15-13-9-5-1-2-6-10(9)14(16)17-12-8-4-3-7-11(12)13/h1-8H

InChI Key

YOKBSFKAGIUKJN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O

Other CAS RN

15128-50-4

Origin of Product

United States

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